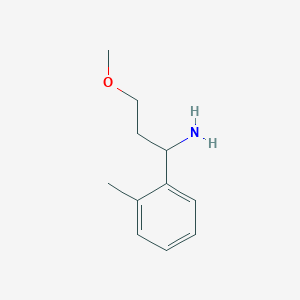

3-Methoxy-1-(2-methylphenyl)propan-1-amine

Description

3-Methoxy-1-(2-methylphenyl)propan-1-amine (CAS: 1248440-76-7) is a secondary amine featuring a methoxy group at the third carbon of the propane chain and a 2-methylphenyl substituent at the terminal amine. This compound is structurally characterized by its aromatic substitution pattern and ether linkage, which influence its physicochemical and biological properties. It is primarily utilized in research settings, with two suppliers identified globally .

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-methoxy-1-(2-methylphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-9-5-3-4-6-10(9)11(12)7-8-13-2/h3-6,11H,7-8,12H2,1-2H3 |

InChI Key |

DKENKTLYNWPPKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(CCOC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(2-methylphenyl)propan-1-amine typically involves the reaction of 2-methylphenylacetonitrile with methanol in the presence of a strong base, such as sodium methoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific reagents, such as halogens or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

3-Methoxy-1-(2-methylphenyl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to changes in cellular metabolism and signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Aromatic Ring Modifications

Ortho-Substituted Analogs

- 2-Methyl-1-(2-methylphenyl)propan-1-amine (CAS: 860701-50-4): Lacks the methoxy group, resulting in reduced polarity and lower solubility in polar solvents compared to the methoxy analog. Molecular weight: 163.26 g/mol .

Para-Substituted Analogs

- 3-Methoxy-1-(4-methoxyphenyl)propan-1-amine (CAS: 1248125-49-6): The para-methoxy group enhances electron-donating effects, increasing solubility in aqueous media (logP ≈ 1.8) compared to the ortho-methyl derivative (logP ≈ 2.5) .

- 3-Methoxy-1-(4-(trifluoromethyl)phenyl)propan-1-amine (CAS: 1341681-02-4): The electron-withdrawing trifluoromethyl group reduces basicity (pKa ~8.2 vs. ~9.5 for the parent compound), impacting protonation states under physiological conditions .

Backbone Modifications

- N,N-Dimethyl-3-(10H-phenothiazin-10-yl)propan-1-amine (Promazine): A phenothiazine derivative with a dimethylated amine. Unlike 3-methoxy analogs, promazine exhibits antipsychotic activity due to its planar aromatic system, highlighting the role of rigidity in biological targeting .

- OX03393 [(3-(4-(benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine)]: Incorporates a benzothiazole ring, showing moderate potency in genomic screens. However, meta-substituted analogs like OX03394 lose activity entirely, emphasizing the sensitivity of bioactivity to substitution patterns .

Physicochemical and Thermophysical Properties

- Viscosity: In 1-alkanol solutions, 3-methoxy-substituted amines exhibit lower viscosity deviations (ηΔ) compared to non-methoxy analogs due to enhanced solvation effects. For example, ηΔ(1-propanol) = –0.305 mPa·s for propan-1-amine vs. –0.253 mPa·s for butan-1-amine .

- Polarity : The methoxy group increases polarity, as evidenced by higher boiling points (~220°C for 3-methoxy-1-(2-methylphenyl)propan-1-amine vs. ~195°C for 2-methyl-1-(2-methylphenyl)propan-1-amine) .

Data Tables

Biological Activity

3-Methoxy-1-(2-methylphenyl)propan-1-amine, a substituted propanamine, has garnered attention in recent years due to its potential biological activities. This compound features a methoxy group and a 2-methylphenyl substituent, which could influence its interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C11H17NO2, with a molecular weight of approximately 195.26 g/mol. The presence of both the methoxy and methyl groups contributes to its unique chemical properties, which may enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may function as a ligand for various receptors, potentially modulating neurotransmission and influencing physiological responses.

Key Mechanisms:

- Receptor Binding: The compound may bind to adrenergic receptors, which play critical roles in the central nervous system (CNS).

- Enzyme Interaction: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Neuropharmacological Effects

Studies have shown that this compound may possess neuropharmacological properties, potentially beneficial for treating conditions such as depression or anxiety by modulating monoaminergic systems.

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that this compound may exhibit activity against certain bacterial strains. For example, compounds with similar structures have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

3. Cytotoxicity Studies

The cytotoxic effects of structurally related compounds have been evaluated against cancer cell lines such as MCF-7 (breast cancer). These studies indicate that certain derivatives can induce apoptosis in cancer cells, suggesting a potential avenue for cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Neurotransmitter Interaction: A study investigated the binding affinity of similar compounds to serotonin receptors, indicating that modifications in the side chains significantly affect receptor affinity and selectivity.

- Antimicrobial Evaluation: Another study reported on the antimicrobial properties of various propanamine derivatives, noting that those with methoxy substitutions exhibited enhanced activity against pathogenic bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.